5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a thiadiazole ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the methoxymethyl group: This can be done via alkylation reactions using methoxymethyl chloride.
Synthesis of the thiadiazole ring: This often involves cyclization reactions starting from appropriate thiosemicarbazides.
Formation of the carboxamide group: This can be achieved by reacting the furan derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could potentially target the carboxamide group.
Substitution: Various substitution reactions could occur, especially at the methoxymethyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
The unique combination of the furan ring, thiadiazole ring, and carboxamide group in 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-12-13-10(17-6)11-9(14)8-4-3-7(16-8)5-15-2/h3-4H,5H2,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZUTOXHLMOCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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